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molecular formula C8H14O4 B8305884 Methyl 2,2-bis(hydroxymethyl)pent-4-enoate

Methyl 2,2-bis(hydroxymethyl)pent-4-enoate

Cat. No. B8305884
M. Wt: 174.19 g/mol
InChI Key: VIQCGWOYCNDIIN-UHFFFAOYSA-N
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Patent
US08324239B2

Procedure details

A mixture of crude 2,2-bis(hydroxymethyl)pent-4-enoic acid (1 eq., 8.72 g), K2CO3 (3 eq., 22.9 g) and acetone (109 ml) was stirred at room temperature for 30 min. MeI (6 eq., 46.4 g) was added at 0° C. The mixture was stirred at room temperature for 2 days and concentrated. Water and EtOAc were added. The aqueous layer was extracted with 3×EtOAc. The organic layers were dried over MgSO4. Silica gel chromatography using 4-40% ACN (containing 5% MeOH)-DCM yields the title compound as colorless oil (2.2 g, 23% for two steps).
Name
2,2-bis(hydroxymethyl)pent-4-enoic acid
Quantity
8.72 g
Type
reactant
Reaction Step One
Name
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
solvent
Reaction Step One
Name
Quantity
46.4 g
Type
reactant
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:10][OH:11])([CH2:7][CH:8]=[CH2:9])[C:4]([OH:6])=[O:5].[C:12]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[OH:1][CH2:2][C:3]([CH2:10][OH:11])([CH2:7][CH:8]=[CH2:9])[C:4]([O:6][CH3:12])=[O:5] |f:1.2.3|

Inputs

Step One
Name
2,2-bis(hydroxymethyl)pent-4-enoic acid
Quantity
8.72 g
Type
reactant
Smiles
OCC(C(=O)O)(CC=C)CO
Name
Quantity
22.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
109 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
46.4 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water and EtOAc were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 3×EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC(C(=O)OC)(CC=C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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